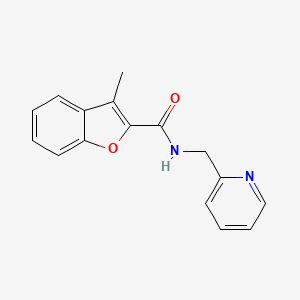

![molecular formula C17H21Cl2N3O2S B4585312 4-(2,4-dichlorophenoxy)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4585312.png)

4-(2,4-dichlorophenoxy)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

Overview

Description

The focus compound is part of a class of chemicals that combine thiadiazole cores with various substituents, indicating potential for diverse biological activities. Research in this area often explores synthesis methods, structural analysis, and the evaluation of biological activities, including herbicidal effectiveness and interactions with biological targets. These studies contribute to understanding the compound's applications in agriculture and potential therapeutic uses.

Synthesis Analysis

Synthesis of thiadiazole derivatives typically involves cyclization reactions, with bromine acting as a cyclic reagent, yielding isolated products through recrystallization from mixture solvents at room temperature. For example, the synthesis of related compounds achieved yields of 63% to 66%, demonstrating the efficiency of these methods in producing thiadiazole derivatives with significant herbicidal activity (Liu et al., 2007).

Molecular Structure Analysis

Crystallographic studies reveal detailed molecular structures, with compounds often crystallizing in triclinic or monoclinic space groups. These analyses provide insights into the compounds' geometric configurations, bond lengths, angles, and overall molecular conformations, which are crucial for understanding their chemical reactivity and interactions with biological targets. The structural data support the exploration of herbicidal activity and potential pharmaceutical applications.

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, reflecting their reactivity and potential for modification. These reactions include nucleophilic substitution, esterification, and cyclization, leading to a wide range of derivatives with diverse chemical properties. The compounds' reactivity is foundational for exploring their use as herbicides, indicating the potential for targeted modifications to enhance biological activity or specificity (Liu et al., 2008).

Scientific Research Applications

Anticancer Agents

Research on heterocyclic compounds containing thiazole or 1,3,4-thiadiazole rings has highlighted their significant pharmacological activities, particularly as anticancer agents. Novel pharmacophores containing the thiazole moiety have been synthesized and evaluated for their anticancer efficacy, with certain compounds showing promising results against hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Urease Inhibitors

Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and shown to be potent urease inhibitors. Their structural confirmation and in vitro inhibitory potential against the urease enzyme suggest their value as therapeutic agents in drug designing programs (Nazir, Abbasi, Aziz-ur-Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).

Herbicidal Activity

properties

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2N3O2S/c1-3-11(4-2)16-21-22-17(25-16)20-15(23)6-5-9-24-14-8-7-12(18)10-13(14)19/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXFBMZABJMCBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NN=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4585231.png)

![8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)

![1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4585258.png)

![3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4585262.png)

![7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585268.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585279.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585289.png)

![{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4585305.png)

![N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4585319.png)

![5-{[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4585331.png)